molecular formula C8H5ClN2O B13673675 2-Chloroquinazolin-5-ol

2-Chloroquinazolin-5-ol

Cat. No.: B13673675
M. Wt: 180.59 g/mol
InChI Key: DOLBSIBBXHWSQG-UHFFFAOYSA-N
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Description

2-Chloroquinazolin-5-ol is a chemical compound with the molecular formula C8H5ClN2O. It belongs to the quinazoline family, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinazolin-5-ol typically involves the cyclization of anthranilic acid with urea to form 2,4-dihydroxyquinazoline, which is then treated with phosphorus oxychloride (POCl) to yield 2,4-dichloroquinazoline. The final step involves the selective hydrolysis of the 4-chloro group to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinazolin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazoline derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as quinazolinones or quinazolines.

Scientific Research Applications

2-Chloroquinazolin-5-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloroquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroquinazolin-5-ol is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloroquinazolin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h1-4,12H

InChI Key

DOLBSIBBXHWSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)O)Cl

Origin of Product

United States

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